N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a benzodioxine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under metal-free or metal-catalyzed conditions.
Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The benzodioxine ring and carboxamide group contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ethers: Compounds containing the trifluoromethoxy group, such as 3-trifluoromethoxy-N-(trimethylsilyl)aniline.
Trifluoromethyl Ketones: Compounds like trifluoromethyl ketones, which are valuable synthetic targets in medicinal chemistry.
Uniqueness
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its combination of a trifluoromethyl group, a benzodioxine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)12-6-2-1-5-11(12)9-21-22-16(23)15-10-24-13-7-3-4-8-14(13)25-15/h1-9,15H,10H2,(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGWHILQMDKTE-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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